Säureviolett 17

Übersicht

Beschreibung

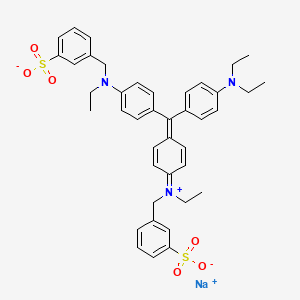

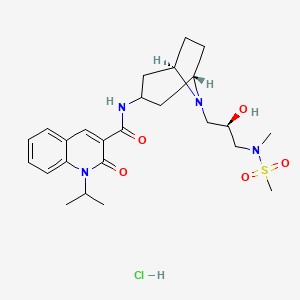

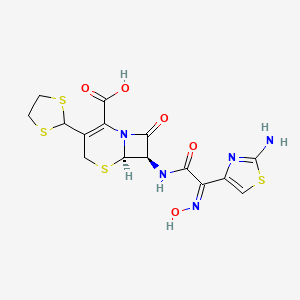

Violet BNP, also known as Acid Violet 17, is a compound with the molecular formula C41H44N3NaO6S2 . It has a molecular weight of 761.9 g/mol . It is used in various applications, including as a dye .

Molecular Structure Analysis

Violet BNP has a complex molecular structure. Its IUPAC name is sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate .Physical And Chemical Properties Analysis

Violet BNP has a molecular weight of 761.9 g/mol . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Proteinfärbung in der Gelelektrophorese

Säureviolett 17 wird als Proteinfarbe in der Gelelektrophorese verwendet, einem Verfahren zur Trennung von Proteinen nach ihrer Größe und Ladung. Diese Anwendung ermöglicht ein schnelles Nachweisverfahren, ohne dass Trägerampholyte entfernt werden müssen .

Retinalstudien

Es wurden Forschungsarbeiten durchgeführt, um die Auswirkungen von this compound auf das Retinagewebe zu testen. So wurden beispielsweise in einer Studie zur Untersuchung seiner Auswirkungen Retinastücke mit einem darunterliegenden Cellulose-Nitrat-Filter unter Verwendung von this compound seziert .

Fortgeschrittene Oxidationsverfahren

This compound wurde verwendet, um die Leistung verschiedener fortschrittlicher Oxidationsverfahren zu überprüfen. Diese Verfahren fördern den effizienten Abbau von Farbstoffen wie this compound, was für Umweltstudien und die Abwasserbehandlung entscheidend ist .

Biokompatibilitätsbewertungen

Die Biokompatibilität von this compound wurde untersucht, insbesondere an retinalen Pigmentepithelzellen. Diese Forschung ist für medizinische Anwendungen wie Operationen am menschlichen Auge von Bedeutung .

Wirkmechanismus

Target of Action

Acid Violet 17, also known as Violet BNP or Coomassie Violet R, is a triarylmethane dye . Its primary targets are proteins, specifically those found in blood . It is known to stain these proteins, giving them a dark purple color .

Mode of Action

The interaction of Acid Violet 17 with its targets involves the staining of proteins in blood to produce a dark purple color . This dye also produces some fluorescence in the red and near-infrared region . The staining process enhances the visibility of these proteins, making Acid Violet 17 a recommended method for blood fingerprint enhancement on porous surfaces .

Biochemical Pathways

It is known that the dye interacts with blood plasma, heme groups, and agglutinogens . This interaction results in the development of a dark purple color, which can be visible without any alternative light source .

Pharmacokinetics

Studies have shown that exposure to acid violet 17 can result in dose-dependent effects on cell viability . For instance, exposure to concentrations of 0.25-0.5 mg/mL resulted in a decrease in viability, particularly after long-term exposure .

Result of Action

The primary result of Acid Violet 17’s action is the staining of proteins in blood, resulting in a dark purple color . At higher concentrations, acid violet 17 can reduce cell viability and induce dedifferentiation . This includes the loss of ZO-1 from tight junctions, translocation of CTNNB1 into the cytoplasm and nucleus, disarrangement of the actin cytoskeleton, and a slight increase in KRT19 .

Action Environment

The action, efficacy, and stability of Acid Violet 17 can be influenced by environmental factors. For instance, the dye’s degradation has been studied in the context of different advanced oxidation processes . It was found that the photoperoxidation/UV-C system was more efficient in treating the dye, reaching degradations of 68.27%, 88.16%, and 99.35% for the characteristic wavelengths of 254, 307, 548 nm, respectively . This suggests that environmental factors such as light exposure can significantly influence the action of Acid Violet 17.

Biochemische Analyse

Biochemical Properties

Acid Violet 17 interacts with proteins in blood plasma, heme groups, and agglutinogens . These interactions result in the development of a dark purple color, which can be visible without any alternative light source . Acid Violet 17, like other acid dyes, produces fluorescence when excited in the deep red or near-infrared region, but the intensity is low .

Cellular Effects

In studies conducted on retinal pigment epithelial (RPE) cells, exposure to Acid Violet 17 at concentrations of 0.25–0.5 mg/mL resulted in a dose-dependent decrease in viability . This exposure led to the loss of ZO-1 from tight junctions, translocation of CTNNB1 into the cytoplasm and nucleus, disarrangement of the actin cytoskeleton, and a slight increase in KRT19 .

Molecular Mechanism

The molecular mechanism of Acid Violet 17 involves its reaction with blood plasma, heme, and agglutinogens . This reaction enhances the visibility of fingermarks or other marks . Despite its low fluorescence intensity, Acid Violet 17 can still be used to produce more contrasting ridge details on multi-colored surfaces .

Temporal Effects in Laboratory Settings

In laboratory settings, Acid Violet 17 is applied for at least 3 minutes for effective dyeing . The destaining time is at least 5 minutes, extended in cases of heavy deposits .

Dosage Effects in Animal Models

Toxicity studies with Acid Violet 17 have shown acceptable profiles in rabbit eyes at doses up to 0.50 mg/mL . At higher concentrations, such as 1.5 mg/mL, it has been found to be unsafe .

Subcellular Localization

Given its staining properties, it is likely to localize in areas where proteins, such as those in blood plasma, heme groups, and agglutinogens, are present .

Eigenschaften

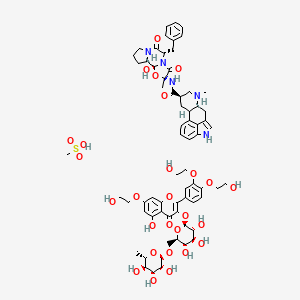

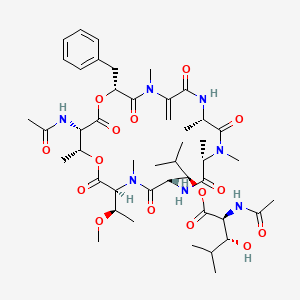

| { "Design of the Synthesis Pathway": "The synthesis pathway of Violet bnp involves the condensation of two molecules of 2,4-dinitrophenylhydrazine with one molecule of 4-nitrobenzaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "2,4-dinitrophenylhydrazine", "4-nitrobenzaldehyde", "Acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-dinitrophenylhydrazine (2 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (10 mL).", "Step 2: Add a few drops of acid catalyst (such as sulfuric acid or hydrochloric acid) to the solution.", "Step 3: Heat the mixture under reflux for 4-6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry it under vacuum.", "Step 6: Recrystallize the product from a suitable solvent (such as ethanol or acetone) to obtain pure Violet bnp." ] } | |

| 4129-84-4 | |

Molekularformel |

C41H45N3NaO6S2 |

Molekulargewicht |

762.9 g/mol |

IUPAC-Name |

sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C41H45N3O6S2.Na/c1-5-42(6-2)36-21-15-33(16-22-36)41(34-17-23-37(24-18-34)43(7-3)29-31-11-9-13-39(27-31)51(45,46)47)35-19-25-38(26-20-35)44(8-4)30-32-12-10-14-40(28-32)52(48,49)50;/h9-28H,5-8,29-30H2,1-4H3,(H-,45,46,47,48,49,50); |

InChI-Schlüssel |

MPLTZBTUVWWVEJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-].[Na] |

Aussehen |

Solid powder |

| 4129-84-4 | |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Violet bnp; Erio Violet 6BN; Fast Acid Violet ; B Fenazo Violet X4B; NSC-71963; NSC71963 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1683494.png)

![1-[2,4,6-trihydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one](/img/structure/B1683497.png)

![(2S)-1-(7-ethylfuro[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1683498.png)

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)

![benzyl(3-{[1-(prop-2-en-1-yl)-9H-carbazol-2-yl]oxy}propyl)amine](/img/structure/B1683502.png)